An In-depth Technical Guide to (E)-2-Pentenal
An In-depth Technical Guide to (E)-2-Pentenal
This technical guide provides a comprehensive overview of (E)-2-Pentenal, a significant alpha,beta-unsaturated aldehyde. The document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its chemical identity, properties, and relevant experimental protocols.
Core Chemical Identity: IUPAC Name and Synonyms
The nomenclature of a chemical compound is fundamental to its identification and study. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds, ensuring that each compound has a unique and unambiguous name.
The official IUPAC name for the compound with the common name (E)-2-Pentenal is (E)-pent-2-enal [1]. The "(E)" designation specifies the stereochemistry of the double bond between the second and third carbon atoms, indicating that the higher priority groups on each carbon are on opposite sides of the double bond.
In addition to its systematic IUPAC name, (E)-2-Pentenal is known by a variety of synonyms in scientific literature and commercial databases. These alternative names are crucial for comprehensive literature searches and material procurement.
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trans-2-Pentenal
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(2E)-2-Pentenal
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trans-2-Penten-1-al
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(E)-Pent-2-enal
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2-(E)-Pentenal
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beta-ethylacrolein
Physicochemical Properties
A thorough understanding of the physicochemical properties of (E)-2-Pentenal is essential for its application in research and development, including its handling, storage, and use in experimental setups. The following table summarizes key quantitative data for this compound.
| Property | Value | Unit | Source(s) |
| Molecular Formula | C5H8O | - | [1][2] |
| Molecular Weight | 84.12 | g/mol | [1][2][3] |
| CAS Registry Number | 1576-87-0 | - | [1][2] |
| Appearance | Colourless to Light Yellow Liquid | - | [3] |
| Boiling Point | 80-81 (at 160 mmHg) | °C | |
| Density | 0.86 | g/mL at 25 °C | |
| Refractive Index | 1.440-1.446 (at 20 °C) | - | |
| Water Solubility | 16.2 | g/L (Predicted) | [4] |
| logP | 1.25 (Predicted) | - | [4] |
Experimental Protocols
The synthesis and reactions of (E)-2-Pentenal are of significant interest in various chemical and biological studies. Below is a detailed methodology for a representative experimental protocol.
Synthesis of (E)-2-Pentenal via Aldol Condensation
A common and effective method for the synthesis of α,β-unsaturated aldehydes such as (E)-2-Pentenal is the aldol condensation of a suitable aldehyde and subsequent dehydration. This protocol is based on established methodologies for similar compounds[5].
Materials:
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Propanal
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Acetaldehyde
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Sodium hydroxide (NaOH) solution (10%)
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Diethyl ether
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Saturated sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO4)
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Round-bottom flask
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Stirring apparatus
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Dropping funnel
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Separatory funnel
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Distillation apparatus
Procedure:
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A solution of sodium hydroxide (10%) is prepared and cooled in an ice bath.
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Equimolar amounts of propanal and acetaldehyde are mixed in a round-bottom flask equipped with a stirrer and a dropping funnel. The flask is cooled in an ice bath.
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The cold sodium hydroxide solution is added dropwise to the aldehyde mixture with continuous stirring over a period of 30-60 minutes, maintaining the temperature below 10 °C.
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After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at room temperature to ensure the completion of the condensation reaction.
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The reaction mixture is then neutralized with dilute hydrochloric acid.
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The organic layer is separated using a separatory funnel. The aqueous layer is extracted twice with diethyl ether.
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The combined organic layers are washed with water and then with a saturated brine solution.
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The organic layer is dried over anhydrous magnesium sulfate.
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The diethyl ether is removed by rotary evaporation.
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The crude product is purified by fractional distillation under reduced pressure to yield (E)-2-Pentenal. The fraction boiling at 80-81 °C at 160 mmHg is collected.
Signaling Pathways and Experimental Workflows
(E)-2-Pentenal, as an atmospheric volatile organic compound, undergoes degradation through various chemical reactions. One of the primary degradation pathways in the troposphere is its reaction with hydroxyl (OH) radicals[6]. The following diagram illustrates this initial step in its atmospheric degradation.
Caption: Atmospheric degradation of (E)-2-Pentenal by hydroxyl radical.
This guide provides a foundational understanding of (E)-2-Pentenal for scientific and research applications. The presented data and protocols are intended to facilitate further investigation and application of this compound.
References
- 1. (E)-2-Pentenal | C5H8O | CID 5364752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Pentenal, (E)- [webbook.nist.gov]
- 3. (E)-2-Pentenal | CymitQuimica [cymitquimica.com]
- 4. Showing Compound (E)-2-Pentenal (FDB008234) - FooDB [foodb.ca]
- 5. imreblank.ch [imreblank.ch]
- 6. Rate coefficients for the reaction of OH with (E)-2-pentenal, (E)-2-hexenal, and (E)-2-heptenal - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
